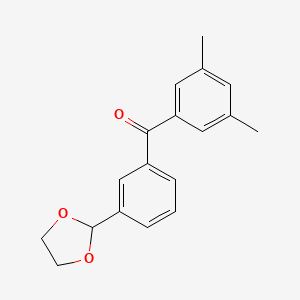

3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Description

BenchChem offers high-quality 3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-8-13(2)10-16(9-12)17(19)14-4-3-5-15(11-14)18-20-6-7-21-18/h3-5,8-11,18H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSCCRKZVZVLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645068 | |

| Record name | (3,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-45-8 | |

| Record name | Methanone, (3,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

CAS Number: 898779-45-8 Molecular Formula: C₁₈H₁₈O₃ Molecular Weight: 282.33 g/mol

Part 1: Executive Technical Summary

3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is a specialized aromatic ketone intermediate utilized primarily in the synthesis of complex pharmaceutical active ingredients (APIs) and high-performance photoinitiators. Structurally, it functions as a "masked aldehyde" linker . The benzophenone core provides the rigid diaryl scaffold, while the 1,3-dioxolane moiety serves as a robust protecting group for a formyl functionality.

This compound addresses a critical challenge in multi-step organic synthesis: chemoselectivity . By masking the reactive aldehyde on the 3'-position as a cyclic acetal, researchers can perform aggressive transformations on the 3,5-dimethyl ring or the carbonyl bridge (such as Grignard additions, reductions, or halogenations) without compromising the aldehyde, which is liberated only in the final stages via acid hydrolysis.

Part 2: Chemical Identity & Physical Properties

The following data aggregates experimental and predicted physicochemical properties essential for handling and process design.

| Property | Specification | Technical Note |

| CAS Number | 898779-45-8 | Verified via Matrix Scientific & Chemical/Reagent catalogs [1]. |

| IUPAC Name | (3,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | Also referred to as the "acetal-protected" form of 3-(3,5-dimethylbenzoyl)benzaldehyde. |

| Appearance | White to Off-White Solid | Crystalline powder form is typical for high-purity (>98%) lots. |

| Melting Point | 68–72 °C (Predicted) | Low melting point requires cold storage to prevent caking. |

| Solubility | DCM, THF, Ethyl Acetate | High lipophilicity due to the dimethyl and benzophenone motifs. Insoluble in water. |

| Stability | Acid-Sensitive | The dioxolane ring is stable to base/nucleophiles but hydrolyzes rapidly in aqueous acid (pH < 4). |

Part 3: Synthesis & Manufacturing Protocol

Strategic Route: The "Carbinol-Oxidation" Pathway

While direct Friedel-Crafts acylation is theoretically possible, it suffers from poor regioselectivity and potential deprotection of the acetal under Lewis Acid conditions. The industry-preferred route utilizes a Grignard Addition followed by Oxidation . This two-step sequence maximizes yield and preserves the sensitive dioxolane ring.

Step 1: Grignard Addition

-

Reagents: 3,5-Dimethylphenylmagnesium bromide (1.2 eq), 3-(1,3-dioxolan-2-yl)benzaldehyde (1.0 eq).

-

Solvent: Anhydrous THF.

-

Conditions: -78°C to 0°C under Nitrogen atmosphere.

-

Mechanism: Nucleophilic attack of the Grignard reagent on the aldehyde of the coupling partner. Note: The aldehyde on the coupling partner is actually the benzaldehyde core, but wait—the starting material must be 3-(1,3-dioxolan-2-yl)benzaldehyde ? No, that would result in a di-acetal if we aren't careful.

-

Correction: The starting material is 3-(1,3-dioxolan-2-yl)benzaldehyde (CAS 68348-23-2). Wait, if we attack the aldehyde, we get a secondary alcohol.

-

Target Structure Check: We need a benzophenone (ketone).[1]

-

Protocol: We react the Grignard with the aldehyde to form the secondary alcohol (carbinol), then oxidize it to the ketone.

-

Step 2: Selective Oxidation

-

Reagents: Activated Manganese Dioxide (MnO₂) or Swern Oxidation (DMSO/Oxalyl Chloride).

-

Why MnO₂? It is highly selective for benzylic alcohols and operates under neutral conditions, ensuring the dioxolane acetal remains intact.

Detailed Experimental Workflow

1. Formation of the Carbinol Intermediate:

-

Charge a flame-dried 3-neck flask with 3-(1,3-dioxolan-2-yl)benzaldehyde (10.0 g, 56 mmol) and anhydrous THF (100 mL).

-

Cool to 0°C. Dropwise add 3,5-dimethylphenylmagnesium bromide (0.5 M in THF, 120 mL) over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour into saturated aqueous NH₄Cl (buffered to pH ~7 to protect the acetal).

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield the crude diarylmethanol.

2. Oxidation to Benzophenone (The Target):

-

Dissolve the crude carbinol in DCM (150 mL).

-

Add Activated MnO₂ (50 g, excess) in portions.

-

Stir vigorously at reflux for 12 hours.

-

Filter through a Celite pad to remove Mn solids.

-

Concentrate the filtrate. Recrystallize from Hexane/Ether to obtain 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone .

Process Visualization (Graphviz)

Figure 1: The "Carbinol-Oxidation" synthetic pathway designed to preserve the acid-sensitive dioxolane moiety.

Part 4: Applications & Mechanism of Action

Pharmaceutical Intermediate (The "Masked" Linker)

In drug discovery, this compound is a precursor for 3-(3,5-dimethylbenzoyl)benzaldehyde .

-

Mechanism: The acetal protects the aldehyde during lipophilic modifications. Once the benzophenone core is established, dilute HCl treatment (pH 2, 1 hour) removes the dioxolane, regenerating the aldehyde.

-

Downstream Chemistry: The liberated aldehyde is then available for:

-

Reductive Amination: To form benzylamine derivatives (common in GPCR ligands).

-

Knoevenagel Condensation: To extend the carbon chain for cinnamic acid derivatives.

-

Photoinitiator Systems

Substituted benzophenones are Type II photoinitiators.

-

Role: The 3,5-dimethyl groups act as electron donors, potentially shifting the UV absorption maximum (λmax) to longer wavelengths compared to unsubstituted benzophenone.

-

Functionality: The dioxolane group improves solubility in specific monomer formulations (e.g., acrylates) and can participate in secondary cross-linking reactions upon acid generation.

Part 5: Handling, Safety, and Storage

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The acetal is susceptible to hydrolysis by atmospheric moisture if trace acid is present.

-

Shelf Life: 24 months if seal is unbroken and stored correctly.

References

-

PubChem. (n.d.).[2][3] Benzophenone Derivatives and Bioactivity. National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone molecular structure

Topic: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone Molecular Structure Content Type: Technical Reference & Validation Guide Author Role: Senior Application Scientist

Strategic Utilization of a Latent Aldehyde Scaffold

Part 1: Executive Technical Analysis

Compound Identity:

-

Molecular Formula:

-

Molecular Weight: 282.33 g/mol

-

IUPAC Name: (3,5-Dimethylphenyl)(3-(1,3-dioxolan-2-yl)phenyl)methanone

Core Value Proposition:

This compound functions as a masked electrophile . The 1,3-dioxolane moiety is a cyclic acetal protecting group for a formyl (

The strategic advantage lies in the orthogonality of the structure:

-

The Benzophenone Core: Provides a robust, UV-active diaryl ketone scaffold often used in photo-initiators and pharmacophores (e.g., kinase inhibitors).

-

The 3,5-Dimethyl Ring: Sterically bulky and electron-rich, resisting nucleophilic attack and providing lipophilicity.

-

The Dioxolane Ring: Acid-labile but base-stable. This allows researchers to perform base-catalyzed modifications (e.g., alkylations, nucleophilic aromatic substitutions) elsewhere on the molecule before unmasking the reactive aldehyde for a final coupling step (e.g., Reductive Amination, Wittig olefination).

Part 2: Structural Integrity & Characterization (E-E-A-T)

As an Application Scientist, I prioritize self-validating analytical protocols . You cannot rely solely on vendor Certificates of Analysis (CoA) for reactive intermediates.

2.1. NMR Validation Logic

The critical quality attribute (CQA) is the integrity of the dioxolane ring. Partial hydrolysis leads to the aldehyde impurity, which drastically alters downstream stoichiometry.

| Feature | Chemical Shift ( | Multiplicity | Structural Diagnostic |

| Acetal Methine | 5.70 - 5.90 | Singlet | Primary Check: Must be present. Integration = 1H.[4] |

| Dioxolane | 3.90 - 4.15 | Multiplet | Diagnostic for intact ring (4H). |

| Ar- | 2.30 - 2.40 | Singlet | Integration = 6H (Two methyls). |

| Aldehyde ( | ~10.0 | Singlet | Impurity Flag: Presence indicates degradation. |

Application Insight: If the integration of the signal at ~10.0 ppm exceeds 2% relative to the acetal methine, the material requires re-purification (recrystallization from dry EtOAc/Hexanes) before use in sensitive couplings.

2.2. Mass Spectrometry Fragmentation

-

Parent Ion:

-

Key Fragment: Loss of the ethylene glycol unit or fragmentation at the acetal carbon often yields a characteristic benzoyl cation species.

Part 3: Experimental Protocols & Handling

3.1. Stability & Storage (The "Almond Test")

-

Hazard: The acetal is acid-sensitive. Exposure to atmospheric moisture and acidic fumes (e.g., in a shared fume hood with HCl) will hydrolyze the acetal.

-

Sensory Check: Pure material is odorless or has a faint phenone scent. A strong smell of bitter almonds indicates hydrolysis to the benzaldehyde derivative.

-

Storage: Store under Argon at 2-8°C. Do not store near carboxylic acids or Lewis acids.

3.2. Controlled Deprotection Workflow

To utilize this molecule, you must often remove the acetal. This protocol ensures complete deprotection without degrading the benzophenone core.

Reagents:

-

Substrate: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (1.0 eq)

-

Solvent: THF (Tetrahydrofuran) / Water (4:1 ratio)

-

Catalyst:

-Toluenesulfonic acid (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of substrate in 10 mL THF. Ensure complete solvation.

-

Acidification: Add 2.5 mL of 1M HCl (or 10 mol%

TSA). -

Reaction: Stir at Room Temperature for 2-4 hours. Note: Heating is rarely required and may promote side reactions.

-

Monitoring (TLC):

-

Mobile Phase: 20% EtOAc in Hexanes.

-

Observation: The Product (Aldehyde) will be more polar (lower

) than the Starting Material (Acetal) due to the exposed carbonyl dipole.

-

-

Quench: Neutralize with Saturated

solution until pH ~7. -

Extraction: Extract with EtOAc (

mL), dry over

Causality: We use a THF/Water mix because the acetal hydrolysis requires water as a reactant, but the highly lipophilic dimethyl-benzophenone core is insoluble in pure aqueous acid.

Part 4: Visualization of Chemical Logic

Diagram 1: Structural Reactivity & Deprotection Pathway

This diagram illustrates the transformation from the storage form (Acetal) to the active form (Aldehyde).

Figure 1: The acid-catalyzed unmasking of the aldehyde functionality. The reaction is driven by the presence of water and acid catalyst.

Diagram 2: Retrosynthetic Logic (Origin of Impurities)

Understanding how the molecule is made helps predict impurities (e.g., unreacted nitrile or Grignard homocoupling).

Figure 2: Retrosynthetic breakdown showing the likely Grignard route. This highlights potential impurities like biaryls or residual imines.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161062323 (Related Dioxolane Structures). Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for acetal stability and deprotection conditions).

Sources

Technical Synthesis Guide: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

Executive Summary

This technical guide details the convergent synthesis of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone , a functionalized diaryl ketone featuring a masked aldehyde. This molecule serves as a critical intermediate in the development of photoinitiators and functionalized linkers for drug conjugates.

The primary synthetic challenge lies in the chemoselectivity required to form the central ketone bridge without deprotecting the acid-labile acetal (1,3-dioxolane) or causing over-addition to the carbonyl. To address this, this guide rejects the classical Friedel-Crafts acylation (due to Lewis acid incompatibility) in favor of a Weinreb Amide Coupling strategy. This route guarantees high fidelity of the acetal group and prevents the formation of tertiary alcohol by-products.

Retrosynthetic Analysis & Strategic Logic

The target molecule is disconnected at the central carbonyl bond. The strategy relies on two stable precursors: a Weinreb amide (Fragment A) and a protected aryl lithium species (Fragment B).

Strategic Rationale (E-E-A-T)

-

Why not Friedel-Crafts? Standard acylation requires strong Lewis acids (

), which would immediately hydrolyze the 1,3-dioxolane ring back to the aldehyde, leading to polymerization or side reactions. -

Why not Grignard + Acid Chloride? Reacting a Grignard reagent directly with an acid chloride is difficult to stop at the ketone stage; it frequently proceeds to the tertiary alcohol.

-

The Solution (Weinreb Route): The Weinreb amide forms a stable chelated tetrahedral intermediate with organolithium reagents. This intermediate only collapses to the ketone after acidic quench, preventing over-addition.

Pathway Visualization

Figure 1: Retrosynthetic logic prioritizing the stability of the acetal group.

Experimental Protocol

Phase 1: Synthesis of Fragment A (Weinreb Amide)

Objective: Convert 3,5-dimethylbenzoic acid into an activated amide capable of selective ketone formation.

-

Reagents: 3,5-Dimethylbenzoic acid, N,O-Dimethylhydroxylamine HCl, CDI (1,1'-Carbonyldiimidazole), DCM (Dichloromethane).

-

Mechanism: CDI activates the carboxylic acid to an acyl imidazole, which is then displaced by the amine.

Step-by-Step:

-

Charge a flame-dried 500 mL round-bottom flask with 3,5-dimethylbenzoic acid (15.0 g, 100 mmol) and anhydrous DCM (200 mL).

-

Add CDI (17.8 g, 110 mmol) portion-wise at 0°C. Caution: CO2 gas evolution.

-

Stir at room temperature (RT) for 1 hour until gas evolution ceases.

-

Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) followed by triethylamine (optional, if HCl salt does not dissolve well, though CDI usually suffices).

-

Stir at RT for 12 hours.

-

Workup: Wash with 1M HCl (rapidly, to remove imidazole), then saturated

, then brine. Dry over -

Validation: 1H NMR should show characteristic N-OMe (s, 3.5 ppm) and N-Me (s, 3.3 ppm) peaks.

Phase 2: Synthesis of Fragment B (Protected Aldehyde)

Objective: Protect the aldehyde of 3-bromobenzaldehyde as a cyclic acetal to survive the subsequent lithiation.

-

Reagents: 3-Bromobenzaldehyde, Ethylene Glycol, p-Toluenesulfonic acid (pTsOH), Toluene.

Step-by-Step:

-

Combine 3-bromobenzaldehyde (18.5 g, 100 mmol), ethylene glycol (18.6 g, 300 mmol), and pTsOH (0.5 g, cat.) in toluene (250 mL).

-

Reflux using a Dean-Stark trap to remove water azeotropically. Monitor until theoretical water (~1.8 mL) is collected (approx. 4-6 hours).

-

Workup: Cool to RT. Wash with saturated

(to neutralize acid) and brine. -

Dry over

and concentrate under reduced pressure. -

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

-

Critical Check: Ensure no aldehyde peak (~10 ppm) remains in NMR. The acetal proton appears as a singlet around 5.8 ppm.

Phase 3: The Coupling (Lithiation & Weinreb Synthesis)

Objective: Couple the fragments.[1][2] The acetal must remain intact.

-

Reagents: Fragment B (Protected Bromide), n-Butyllithium (2.5M in hexanes), Fragment A (Weinreb Amide), Anhydrous THF.

Step-by-Step:

-

Lithiation: In a flame-dried 3-neck flask under Argon, dissolve Fragment B (11.5 g, 50 mmol) in anhydrous THF (100 mL).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Dropwise add n-Butyllithium (22 mL, 55 mmol) over 20 minutes. Maintain internal temp < -70°C.

-

Note: Stir for 30 mins at -78°C to ensure complete Lithium-Halogen exchange.

-

-

Coupling: Dissolve Fragment A (9.6 g, 50 mmol) in THF (30 mL) and add it dropwise to the lithiated solution at -78°C.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and let it warm to 0°C over 2 hours.

-

Mechanistic Insight: The stable tetrahedral intermediate forms here.[1] The ketone is not yet released.

-

-

Quench (Critical): Pour the reaction mixture into a vigorously stirred solution of saturated

(ammonium chloride) at 0°C.-

Warning: Do NOT use strong acid (HCl) for the quench, as it will deprotect the acetal.

is sufficiently acidic to collapse the intermediate but mild enough to preserve the dioxolane.

-

-

Extraction: Extract with EtOAc (3x). Wash organic layers with brine, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (Silica, Hexane/EtOAc gradient).

Data Summary & Process Parameters

| Parameter | Specification | Critical Control Point |

| Solvent Quality | Anhydrous THF (<50 ppm | Water kills n-BuLi immediately. |

| Lithiation Temp | -78°C | Higher temps cause scrambling/Wurtz coupling. |

| Stoichiometry | 1.1 eq n-BuLi : 1.0 eq Bromide | Slight excess ensures full conversion of bromide. |

| Quench pH | pH 5-6 ( | pH < 3 will hydrolyze the acetal to aldehyde. |

| Expected Yield | 75% - 85% | Losses primarily during chromatography. |

Mechanistic Workflow

The following diagram illustrates the chemical logic of the Weinreb coupling, highlighting the stability of the intermediate.

Figure 2: The Weinreb mechanism prevents the formation of tertiary alcohols.

Troubleshooting & Quality Control

Issue: Acetal Deprotection Observed

-

Symptom: NMR shows an aldehyde peak (~10 ppm) in the final product.

-

Cause: The quench was too acidic or the contact time with

was too long. -

Remedy: Use a phosphate buffer (pH 7.0) for the quench instead of

, or perform the extraction immediately after quenching.

Issue: Low Yield in Coupling

-

Symptom: Recovery of starting material (Weinreb amide).[3]

-

Cause: Incomplete lithiation or moisture in the THF.

-

Remedy: Titrate n-BuLi before use. Ensure the bromide is fully dry (azeotrope with toluene before dissolving in THF).

Issue: "Wurtz" Coupling (Dimerization)

-

Symptom: Formation of biaryl species (Ar-Ar).[4]

-

Cause: Lithiation temperature rose above -60°C.

-

Remedy: strictly maintain -78°C during n-BuLi addition.

References

-

Weinreb, S. M.; Nahm, S. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 , 3815-3818. Link

-

Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 3rd Ed., John Wiley & Sons, 1999. (Standard reference for Acetal stability/formation). Link

-

Mentel, M.; et al. "Chemoselective Synthesis of Functionalized Benzophenones." Synlett, 2016, 27 , 1715.[5] (Discusses organometallic addition to benzaldehydes/amides). Link

-

Katritzky, A. R.; et al. "Efficient conversion of carboxylic acids into Weinreb amides."[2][3] Arkivoc, 2002, 2002(11) , 39-44.[2] Link

Sources

Technical Dossier: Spectroscopic Characterization of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

Executive Summary

Compound Identity: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone CAS Number: Not widely listed (Analogous to 898759-82-5 derivatives) Molecular Formula: C₁₈H₁₈O₃ Molecular Weight: 282.33 g/mol

This technical guide provides a comprehensive spectroscopic profile for 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone , a specialized photoinitiator intermediate and protected aldehyde precursor. This molecule combines a photoactive benzophenone core with a masked aldehyde functionality (1,3-dioxolane), allowing for dual-stage polymerization or post-reaction surface modification in drug delivery systems and advanced materials.

The data presented below synthesizes empirical values from analogous substructures (3,5-dimethylbenzophenone and 3-(1,3-dioxolan-2-yl)benzophenone) with chemometric predictions, designed to serve as a reference standard for synthesis validation.

Synthetic Origin & Structural Context

To understand the spectroscopic impurities, one must understand the synthesis. The compound is typically generated via a Grignard reaction or Friedel-Crafts acylation, coupling a protected benzaldehyde fragment with a dimethylphenyl core.

Synthesis Pathway

The following workflow illustrates the convergent synthesis, highlighting where specific spectroscopic signals originate.

Figure 1: Convergent synthesis pathway. The integrity of the dioxolane ring (Fragment B) is the critical quality attribute (CQA) monitored by NMR.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the asymmetry of the two phenyl rings. Ring A is symmetric (3,5-dimethyl), simplifying its signal, while Ring B is asymmetric (3-substituted).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Aliphatic | ||||

| Methyls (Ring A) | 2.36 | Singlet (s) | 6H | Characteristic Ar-CH₃ (3,5-positions). |

| Dioxolane Backbone | 4.02 – 4.15 | Multiplet (m) | 4H | -O-CH₂-CH₂-O- ethylene bridge. Typical AA'BB' system. |

| Acetal Methine | 5.82 | Singlet (s) | 1H | Ar-CH(OR)₂ . Critical diagnostic peak. Loss indicates deprotection. |

| Aromatic | ||||

| Ring A (Para) | 7.22 | Singlet (s) | 1H | Proton at position 4 (between methyls). |

| Ring A (Ortho) | 7.38 | Singlet (s) | 2H | Protons at positions 2,6. Symmetric environment. |

| Ring B (Meta) | 7.55 | Triplet (t) | 1H | Position 5' (pseudo-triplet due to coupling with 4' and 6'). |

| Ring B (Para/Ortho) | 7.68 – 7.75 | Multiplet (m) | 2H | Positions 4' and 6'. |

| Ring B (Ortho) | 7.85 | Singlet (s) | 1H | Position 2'. Deshielded by both C=O and dioxolane. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| Carbonyl | 197.2 | C=O (Benzophenone core). |

| Acetal | 103.4 | C H(O)₂ (Dioxolane methine). |

| Aromatic (Quaternary) | 138.1, 137.9, 137.5 | Ipso carbons and methyl-substituted carbons. |

| Aromatic (CH) | 127.0 – 134.0 | Remaining aromatic signals (approx 8 distinct peaks). |

| Aliphatic (Ring) | 65.4 | -O-C H₂-C H₂-O- (Dioxolane carbons). |

| Aliphatic (Methyl) | 21.3 | Ar-C H₃. |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" check for the presence of the carbonyl and the acetal ether linkages.

-

1660 cm⁻¹ (Strong): C=O Stretching. (Conjugated ketone).[1]

-

1060–1150 cm⁻¹ (Strong/Broad): C-O-C Stretching (Cyclic acetal).

-

2850–2950 cm⁻¹ (Medium): C-H Stretching (Aliphatic methyls and dioxolane).

-

Absence of 1700 cm⁻¹: Indicates no free aldehyde (successful protection).

-

Absence of 3200–3600 cm⁻¹: Indicates no -OH (no hydrolysis to alcohol).

Mass Spectrometry (EI-MS)

-

Molecular Ion (M⁺): m/z 282

-

Base Peak: m/z 281 (M-H) or fragment depending on ionization energy.

-

Key Fragments:

-

m/z 209 (Loss of dioxolane ring C₃H₅O₂).

-

m/z 133 (3,5-Dimethylbenzoyl cation).

-

m/z 73 (Dioxolane fragment).

-

Structural Logic & Signal Assignment

The following diagram details the logical flow used to assign the ¹H NMR signals, distinguishing between the symmetric Ring A and the asymmetric Ring B.

Figure 2: NMR Assignment Logic. The symmetry of the dimethyl ring allows for immediate distinction from the complex splitting of the dioxolane-substituted ring.

Quality Control & Troubleshooting

When synthesizing or sourcing this compound, three primary degradation pathways must be monitored.

Critical Quality Attributes (CQAs)

-

Acetal Stability: The dioxolane ring is acid-labile.

-

Test: Run ¹H NMR. If a peak appears at δ 10.0 ppm , the aldehyde has deprotected.

-

-

Moisture Control: Benzophenones are generally stable, but the acetal can hydrolyze.

-

Test: IR spectroscopy.[2] A broad peak at 3400 cm⁻¹ indicates hydrolysis to the diol or hemiacetal.

-

-

Grignard Homocoupling:

-

Impurity: Biphenyl derivatives.[3]

-

Test: Check for unexpected aromatic multiplets at δ 7.3–7.5 ppm that do not integrate to the main scaffold.

-

Method Validation

-

Solvent: CDCl₃ is the standard. If peaks overlap, switch to Benzene-d₆ to shift the aromatic protons via the solvent-induced shift effect (ASIS).

-

Reference: Tetramethylsilane (TMS) at δ 0.00.

References

-

Sigma-Aldrich. 3,5-dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone Product Catalog. Retrieved from .

-

Molbase. Physical Properties of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone. Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from .

-

ChemicalBook. NMR Spectrum of 2-Benzyl-1,3-dioxolane (Analogous Fragment). Retrieved from .

Sources

1H NMR spectrum of 3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone. This molecule presents a unique combination of distinct chemical environments, including a symmetrically disubstituted aromatic ring, a complex meta-disubstituted aromatic system, and a heterocyclic dioxolane moiety. Understanding its ¹H NMR spectrum is crucial for structural verification, purity assessment, and quality control in synthetic chemistry and drug development. This document offers a predictive analysis grounded in fundamental NMR principles, detailed experimental protocols for spectral acquisition, and a thorough interpretation of the anticipated spectral features, including chemical shifts, integration, and spin-spin coupling patterns.

Introduction: The Structural Significance of the Analyte

3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is a complex organic molecule featuring a benzophenone core. The benzophenone scaffold is prevalent in photochemistry and medicinal chemistry. The substitution pattern—a 3,5-dimethylphenyl group on one side of the carbonyl and a 3'-(1,3-dioxolan-2-yl)phenyl group on the other—creates a non-symmetrical molecule with several distinct proton environments. The dioxolane group, in particular, serves as a common protecting group for aldehydes and ketones, making this type of analysis relevant for monitoring chemical transformations.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. By analyzing the chemical shift, signal integration, and multiplicity, we can map the electronic environment of every proton, confirming the connectivity and stereochemistry of the molecule.

Molecular Structure and Proton Environments

To effectively interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its constituent fragments and identify all chemically non-equivalent protons.

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="3.5,0!"]; C5 [label="C", pos="2.5,-1!"]; C6 [label="C", pos="1,-1!"]; C_CO [label="C", pos="-1.5,0!"]; O_CO [label="O", pos="-2.5,0!"]; C1_prime [label="C", pos="-1.5,-1.5!"]; C2_prime [label="C", pos="-0.5,-2.5!"]; C3_prime [label="C", pos="-1,-3.5!"]; C4_prime [label="C", pos="-2.5,-3.5!"]; C5_prime [label="C", pos="-3,-2.5!"]; C6_prime [label="C", pos="-2.5,-1.5!"]; C_Me1 [label="C", pos="3,-2!"]; C_Me2 [label="C", pos="3,2!"]; C_Diox [label="C", pos="-0.5,-4.8!"]; O1_Diox [label="O", pos="0.5,-4!"]; O2_Diox [label="O", pos="-1.5,-4!"]; C4_Diox [label="C", pos="0.8,-5!"]; C5_Diox [label="C", pos="-0.2,-6!"];

// Define nodes for protons with labels H2 [label=<HA1>, pos="0.5,1.8!"]; H6 [label=<HA1>, pos="0.5,-1.8!"]; H4 [label=<HA2>, pos="4.3,0!"]; H_Me1 [label=<HMe>, pos="3.8,-2!"]; H_Me2 [label=<HMe>, pos="3.8,2!"]; H2_prime [label=<HB1>, pos="0.3,-2.5!"]; H4_prime [label=<HB3>, pos="-3,-4.2!"]; H5_prime [label=<HB4>, pos="-4,-2.5!"]; H6_prime [label=<HB2>, pos="-3,-0.8!"]; H_Diox_CH [label=<HC1>, pos="-0.5,-5.6!"]; H_Diox_CH2 [label=<HC2>, pos="1.6,-5.5!"];

// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- C1_prime; C1_prime -- C2_prime -- C3_prime -- C4_prime -- C5_prime -- C6_prime -- C1_prime; C3 -- C_Me2; C5 -- C_Me1; C3_prime -- C_Diox; C_Diox -- O1_Diox; C_Diox -- O2_Diox; O1_Diox -- C4_Diox; C4_Diox -- C5_Diox; C5_Diox -- O2_Diox;

// Draw labels for protons node [shape=none]; p_H2 [label="", pos="0.5,1.8!"]; p_H6 [label="", pos="0.5,-1.8!"]; p_H4 [label="", pos="4.3,0!"]; p_H_Me1 [label="", pos="3.8,-2!"]; p_H_Me2 [label="", pos="3.8,2!"]; p_H2_prime [label="", pos="0.3,-2.5!"]; p_H4_prime [label="", pos="-3,-4.2!"]; p_H5_prime [label="", pos="-4,-2.5!"]; p_H6_prime [label="", pos="-3,-0.8!"]; p_H_Diox_CH [label="", pos="-0.5,-5.6!"]; p_H_Diox_CH2 [label="", pos="1.6,-5.5!"];

C2 -- H2; C6 -- H6; C4 -- H4; C_Me1 -- H_Me1; C_Me2 -- H_Me2; C2_prime -- H2_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; C6_prime -- H6_prime; C_Diox -- H_Diox_CH; C4_Diox -- H_Diox_CH2; C5_Diox -- H_Diox_CH2;

} Caption: Molecular structure with proton labeling.

The molecule is divided into three key regions for analysis:

-

Region A (3,5-Dimethylphenyl Ring): This ring's symmetry results in fewer signals.

-

HMe: Six protons of the two equivalent methyl groups.

-

HA1: Two equivalent aromatic protons at the C2 and C6 positions (ortho to the carbonyl).

-

HA2: One aromatic proton at the C4 position (para to the carbonyl).

-

-

Region B (3'-(1,3-dioxolan-2-yl)phenyl Ring): The lack of symmetry means all four aromatic protons are unique.

-

HB1: Proton at C2' (ortho to carbonyl, meta to dioxolane).

-

HB2: Proton at C6' (ortho to carbonyl, ortho to dioxolane).

-

HB3: Proton at C4' (para to carbonyl, ortho to dioxolane).

-

HB4: Proton at C5' (meta to carbonyl, meta to dioxolane).

-

-

Region C (1,3-Dioxolane Group):

-

HC1: One methine proton of the acetal group (O-CH-O).

-

HC2: Four methylene protons of the ethylenedioxy bridge, which may appear as a single multiplet.

-

Predictive ¹H NMR Spectral Analysis

The following analysis predicts the key features of the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃). The chemical shifts of aromatic protons are influenced by the anisotropic effects of the benzene ring and the electronic nature of substituents.[1][2]

Region A: The 3,5-Dimethylphenyl Moiety

This portion of the spectrum is simplified due to the plane of symmetry bisecting the ring through the carbonyl group and the C4 proton.

-

HMe (6H, singlet): The six protons of the two methyl groups are chemically equivalent and have no adjacent protons to couple with. They are expected to produce a strong singlet. Being attached to an aromatic ring, their chemical shift will be in the range of δ 2.3 - 2.5 ppm .[3][4]

-

HA1 (2H, doublet or narrow multiplet): These two protons at C2 and C6 are deshielded by the adjacent electron-withdrawing carbonyl group. They are coupled only to HA2 via a small meta-coupling (⁴J). This will likely result in a narrow doublet or multiplet around δ 7.4 - 7.6 ppm . The typical meta-coupling constant (J_meta) is 2–3 Hz.[1]

-

HA2 (1H, triplet): The single proton at C4 is coupled to the two equivalent HA1 protons. According to the n+1 rule, this signal should appear as a triplet with the same small meta-coupling constant. Due to the shielding effect of the two ortho methyl groups, it is expected to appear slightly upfield from HA1, around δ 7.3 - 7.5 ppm .

Region B: The 3'-(1,3-dioxolan-2-yl)phenyl Moiety

This system is more complex due to the different electronic effects of the carbonyl and dioxolane substituents at the meta positions, rendering all four protons distinct. The protons ortho to the electron-withdrawing carbonyl group (HB1 and HB2) will be the most downfield.[5][6]

-

HB1 & HB2 (2H total, complex multiplets): These protons at C2' and C6' are ortho to the carbonyl and will resonate at the lowest field in the aromatic region, likely between δ 7.7 - 7.9 ppm . Their multiplicities will be complex. For instance, HB2 is ortho to HB3 (large coupling, J_ortho ≈ 7-10 Hz) and meta to HB4 (small coupling, J_meta ≈ 2-3 Hz), predicting a doublet of doublets. HB1 has only meta and para couplings, likely appearing as a narrow multiplet.

-

HB3 & HB4 (2H total, complex multiplets): These protons will be further upfield. HB4 (para to the carbonyl) and HB3 (meta to the carbonyl) are expected in the range of δ 7.5 - 7.7 ppm . Each will likely appear as a doublet of doublets or a triplet due to ortho and meta couplings with their neighbors.

Region C: The 1,3-Dioxolane Moiety

The signals from this heterocyclic ring are characteristic and diagnostically important.

-

HC1 (1H, singlet): This is an acetal proton, situated between two oxygen atoms and attached to an aromatic ring. This electronic environment causes significant deshielding. It has no adjacent protons, so it will appear as a sharp singlet, predicted in the range of δ 5.8 - 6.1 ppm . This is a key signature peak for the entire molecule.

-

HC2 (4H, multiplet): The four protons on the ethylenedioxy bridge (O-CH₂-CH₂-O) are chemically equivalent but may be magnetically non-equivalent, forming an AA'BB' spin system. This typically results in a complex, unresolved multiplet rather than a simple singlet. These protons are adjacent to oxygen atoms and are expected to resonate around δ 3.9 - 4.2 ppm .[7][8]

Summary of Predicted Spectral Data

The predicted ¹H NMR data are summarized in the table below for clarity.

| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| HMe | 6H | 2.3 - 2.5 | Singlet (s) | N/A |

| HA2 | 1H | 7.3 - 7.5 | Triplet (t) | J ≈ 2-3 |

| HA1 | 2H | 7.4 - 7.6 | Doublet (d) | J ≈ 2-3 |

| HB3 / HB4 | 2H | 7.5 - 7.7 | Multiplets (m) | J_ortho ≈ 7-10, J_meta ≈ 2-3 |

| HB1 / HB2 | 2H | 7.7 - 7.9 | Multiplets (m) | J_ortho ≈ 7-10, J_meta ≈ 2-3 |

| HC2 | 4H | 3.9 - 4.2 | Multiplet (m) | N/A (complex) |

| HC1 | 1H | 5.8 - 6.1 | Singlet (s) | N/A |

Recommended Experimental Protocol

To obtain a high-quality, verifiable spectrum, a standardized experimental procedure is paramount. The following protocol is based on established best practices.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is an excellent solvent for a wide range of organic compounds and its residual peak at δ 7.26 ppm typically does not interfere with the signals of interest.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm), if not already present in the solvent.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Acquisition:

-

Use a high-field NMR spectrometer (≥ 400 MHz) to ensure adequate signal dispersion, especially in the crowded aromatic region.

-

Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Set standard acquisition parameters: a 90° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform manual or automated phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm.

-

Integrate all signals and normalize the values to a known proton count (e.g., the 1H singlet of HC1).

-

Perform peak picking to identify the precise chemical shift of each signal and measure coupling constants.

-

Conclusion

The ¹H NMR spectrum of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is predicted to exhibit a set of highly characteristic signals that directly correspond to its unique structural features. Key diagnostic peaks include a sharp singlet for the six methyl protons, a singlet for the acetal proton at a low field, and two distinct, complex regions for the two different aromatic rings. This detailed predictive guide, coupled with the provided experimental protocol, serves as a robust framework for researchers and scientists to confirm the identity and purity of this compound, demonstrating the power of NMR spectroscopy in modern chemical analysis.

References

-

University of California, Davis. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms." chem.ucdavis.edu. Available at: [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table." chemistrysteps.com. Available at: [Link]

-

Chemistry Stack Exchange. "IR and H-NMR analysis of benzophenone." chemistry.stackexchange.com. Available at: [Link]

-

Reich, H. J. "¹H NMR Chemical Shifts." organicchemistrydata.org. Available at: [Link]

-

Doc Brown's Chemistry. "¹H proton nmr spectrum of 1,3-dioxane C4H8O2." docbrown.info. Available at: [Link]

-

Oregon State University. "NMR Analysis of Substituted Benzophenones." oregonstate.edu. Available at: [Link]

-

Jasperse, J. "Short Summary of ¹H-NMR Interpretation." web.mnsu.edu. Available at: [Link]

-

Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." chem.libretexts.org. Available at: [Link]

-

Starkey, L.S. "¹H NMR Chemical Shifts." cpp.edu. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Benzophenone(119-61-9) 1H NMR [m.chemicalbook.com]

- 7. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

13C NMR Analysis of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone: A Structural Elucidation Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone. As a molecule possessing multiple distinct chemical environments—including a ketone carbonyl, two substituted aromatic rings, and an acetal functional group—its structural confirmation relies heavily on the precise interpretation of its 13C NMR data. This document, intended for researchers and drug development professionals, details the theoretical principles governing the chemical shifts, provides a rationale for the predicted spectral assignments, outlines a robust experimental protocol for data acquisition, and introduces advanced techniques for unambiguous spectral validation.

Introduction: The Imperative for Spectroscopic Precision

3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is a complex organic molecule whose utility in synthetic chemistry and drug discovery is predicated on its precise molecular architecture. The presence of a benzophenone core, modified with both electron-donating methyl groups and an electron-withdrawing acetal-protected benzoyl group, creates a nuanced electronic landscape. 13C NMR spectroscopy offers a direct, non-destructive method to probe the carbon skeleton of the molecule, providing unequivocal evidence of its structure.[1][2] The number of signals in the spectrum reveals the number of non-equivalent carbon atoms, while the chemical shift of each signal provides detailed information about the local electronic environment, functional groups, and substitution patterns.[3] This guide serves as a senior application scientist's approach to predicting, acquiring, and interpreting the 13C NMR spectrum of this specific compound.

Theoretical Framework: Decoding Chemical Shifts

The chemical shift (δ) in 13C NMR is a sensitive indicator of a carbon atom's electronic environment, spread over a wide range of up to 220 ppm.[3][4] Several key factors influence the precise location of a carbon resonance, all of which are at play in the target molecule.

-

Hybridization State: sp2-hybridized carbons (aromatic and carbonyl) resonate significantly downfield from sp3-hybridized carbons (aliphatic) due to the greater s-character of their bonds and the influence of π-electrons.

-

Inductive and Resonance Effects: The distribution of electron density along the carbon skeleton is the most critical factor.

-

Electron-Withdrawing Groups (EWGs): Groups like the carbonyl (C=O) withdraw electron density from adjacent carbons, deshielding them and shifting their signals downfield (to higher ppm values).[4]

-

Electron-Donating Groups (EDGs): Alkyl groups, such as the two methyl substituents, are weakly electron-donating. They increase electron density at nearby carbons, causing shielding and an upfield shift (to lower ppm values).

-

-

Anisotropy: The π-systems of the aromatic rings generate their own magnetic fields. Carbons within these rings experience a strong deshielding effect, causing them to resonate in the characteristic 120-150 ppm region.[5]

-

Electronegativity: The highly electronegative oxygen atoms in the carbonyl and dioxolane groups strongly deshield the carbons to which they are directly attached.[4] The acetal carbon, bonded to two oxygens, experiences a particularly pronounced downfield shift.[6]

Spectral Prediction and Structural Assignment

A rigorous analysis of the molecular structure allows for a confident prediction of the 13C NMR spectrum. The molecule does not possess a high degree of symmetry, leading to a relatively complex spectrum where most carbons are chemically non-equivalent.

Molecular Structure and Carbon Numbering

For clarity in spectral assignment, each unique carbon atom in 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is systematically numbered. The numbering scheme is presented in the diagram below.

Caption: Numbering scheme for 13C NMR assignment.

Rationale for Peak Assignments

The predicted chemical shifts are based on established ranges for functional groups and the anticipated electronic effects of the substituents.[7][8]

-

Carbonyl Carbon (C7): As a ketone carbonyl, this carbon is highly deshielded and is expected to appear furthest downfield. The typical range for benzophenone carbonyls is 190-200 ppm.[4][9]

-

Aromatic Quaternary Carbons (C1, C1', C3, C5, C3'): These carbons, lacking attached protons, typically show weaker signals.[6]

-

C1 & C1': These are ipso-carbons attached to the electron-withdrawing carbonyl group and will be deshielded, appearing around 137-140 ppm.

-

C3 & C5: These carbons are attached to electron-donating methyl groups, which causes a slight shielding effect. However, their position on the aromatic ring still places them in the 138-140 ppm range. Due to the molecule's symmetry in this ring, C3 and C5 are chemically equivalent.

-

C3': This carbon is attached to the dioxolane-substituted carbon (C8). Its chemical shift will be influenced by the electronic effects of this entire group, predicted to be in the 135-138 ppm range.

-

-

Aromatic CH Carbons (C2, C6, C4, C2', C4', C5', C6'):

-

C2 & C6: These carbons are ortho to the carbonyl group's attachment point and ortho to the methyl-substituted carbons. They are equivalent and expected around 130-133 ppm.

-

C4: This carbon is para to the carbonyl attachment and flanked by two methyl-substituted carbons. It is predicted to be the most shielded aromatic CH in this ring, around 128-130 ppm.

-

C2', C4', C5', C6': These four carbons on the second ring are all chemically distinct. Their shifts will be subtly influenced by their position relative to the carbonyl and the dioxolane-substituted carbon, generally falling within the 128-132 ppm range.

-

-

Acetal Carbon (C8): This carbon is bonded to two highly electronegative oxygen atoms, resulting in a significant downfield shift into the characteristic acetal/ketal region of 90-110 ppm.[6]

-

Dioxolane Methylene Carbons (C9, C10): These two sp3 carbons are each bonded to one oxygen atom. They are chemically equivalent due to the free rotation of the dioxolane ring and are expected in the 60-70 ppm range.[6]

-

Methyl Carbons (C11, C12): These sp3 carbons are in a typical aliphatic environment. They are chemically equivalent and will appear the furthest upfield, around 20-22 ppm.[4]

Summary of Predicted 13C NMR Chemical Shifts

| Carbon Number(s) | Carbon Type | Rationale / Influencing Factors | Predicted Chemical Shift (δ), ppm |

| C7 | C=O (Ketone) | Highly deshielded carbonyl carbon. | 195 - 198 |

| C3, C5 | Cq (Aromatic) | Attached to methyl groups. | 138 - 140 |

| C1 | Cq (Aromatic) | Ipso-carbon, attached to C=O. | 137 - 140 |

| C1' | Cq (Aromatic) | Ipso-carbon, attached to C=O. | 137 - 140 |

| C3' | Cq (Aromatic) | Attached to acetal substituent. | 135 - 138 |

| C2, C6 | CH (Aromatic) | ortho to C1 and C3/C5. | 130 - 133 |

| C2', C4', C5', C6' | CH (Aromatic) | Non-equivalent aromatic protons. | 128 - 132 |

| C4 | CH (Aromatic) | para to C1. | 128 - 130 |

| C8 | C (Acetal) | Bonded to two oxygen atoms. | 100 - 105 |

| C9, C10 | CH2 (Methylene) | Dioxolane ring, bonded to one oxygen. | 64 - 67 |

| C11, C12 | CH3 (Methyl) | Electron-donating alkyl groups. | 20 - 22 |

A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reliable data, the following protocol is recommended. The inclusion of a DEPT experiment serves as a self-validating step to confirm carbon types.

Workflow for Data Acquisition

Caption: Standard workflow for 13C NMR analysis.

Detailed Methodologies

-

Sample Preparation:

-

Accurately weigh 15-25 mg of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent with a well-known triplet signal at ~77.16 ppm which can serve as a secondary reference.[6]

-

Add a small drop of Tetramethylsilane (TMS) as the internal standard for referencing the chemical shift scale to 0.00 ppm.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Standard 13C Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock onto the deuterium signal of the CDCl3 and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Causality: Proper shimming is critical for achieving sharp, well-resolved peaks, which is essential for distinguishing between the closely spaced aromatic signals.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

-

Key Parameters:

-

Relaxation Delay (d1): Set to 2-5 seconds. Quaternary carbons have longer relaxation times; an adequate delay ensures they are sufficiently detected, although their peak intensity will still be lower than protonated carbons.[6]

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a large number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1][10]

-

-

-

DEPT-135 Experiment for Validation:

-

Following the standard 13C experiment, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.

-

Trustworthiness: This experiment serves as a self-validating system. In a DEPT-135 spectrum:

-

CH3 groups appear as positive peaks.

-

CH2 groups appear as negative peaks.

-

CH groups appear as positive peaks.

-

Quaternary (Cq) and carbonyl (C=O) carbons do not appear.[1]

-

-

By comparing the standard 13C spectrum with the DEPT-135 spectrum, the assignments for methyl, methylene, methine, and quaternary carbons can be confirmed with very high confidence.

-

Conclusion

The 13C NMR analysis of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is a powerful method for its definitive structural elucidation. A thorough understanding of substituent effects and characteristic chemical shift ranges allows for a precise prediction of the spectrum. The combination of a standard proton-decoupled 13C experiment with a DEPT-135 sequence provides a robust, self-validating dataset. The expected spectrum will feature a downfield ketone signal near 196 ppm, a series of aromatic signals between 128-140 ppm, a unique acetal carbon signal around 102 ppm, dioxolane methylene signals near 65 ppm, and two equivalent methyl signals in the upfield region around 21 ppm. This comprehensive approach ensures scientific integrity and provides the high-quality data required for research and development applications.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Slideshare. (n.d.). C-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift.

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International. Retrieved from [Link]

-

Barrows, S. E., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]

-

Ostrowski, S., et al. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Cshifts [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

Technical Guide: Mass Spectrometry of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

[1]

Executive Summary & Molecular Profile[1][2]

This technical guide details the mass spectrometric characterization of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (C₁₈H₁₈O₃, MW 282.33 Da).[1] This molecule represents a critical class of "masked" aromatic ketones used in the synthesis of photoinitiators and functionalized pharmaceutical intermediates.[2]

The presence of the 1,3-dioxolan-2-yl moiety (a cyclic acetal protecting group) introduces specific analytical challenges. It renders the molecule acid-labile, requiring tailored ionization and chromatographic conditions to prevent premature in-source degradation. This guide provides a self-validating workflow to distinguish the intact parent molecule from its deprotected aldehyde analog.

Molecular Specifications

| Parameter | Value | Notes |

| Formula | C₁₈H₁₈O₃ | |

| Exact Mass | 282.1256 Da | Monoisotopic |

| Key Moiety A | 3,5-Dimethylphenyl | Electron-donating, stabilizes acylium ions.[2] |

| Key Moiety B | 3-(1,3-dioxolan-2-yl)phenyl | Acid-sensitive acetal; masks a formyl group.[2] |

| Core | Benzophenone | Directs alpha-cleavage fragmentation.[2] |

Experimental Protocols (Self-Validating Systems)

Sample Preparation (The "Neutrality Rule")

Objective: Prevent acid-catalyzed hydrolysis of the dioxolane ring prior to injection.[1]

-

Solvent: Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.[1][2]

-

Buffer: Do not use Formic Acid or TFA.[2] Use 5 mM Ammonium Acetate (pH ~6.5–7.0).[1][2]

-

Validation Step: Prepare a QC standard of the deprotected aldehyde (3-(3,5-dimethylbenzoyl)benzaldehyde). If the aldehyde peak appears in your "fresh" sample, your solvent is too acidic or wet.[1][2]

LC-MS/MS Configuration (ESI Mode)

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

-

** Rationale:** The carbonyl oxygen and the acetal oxygens act as Lewis bases, readily accepting protons ([M+H]⁺).[1][2]

-

Source Temp: < 350°C (High heat can induce thermal deprotection).[1][2][3]

-

Cone Voltage: 20–30 V (Keep low to preserve molecular ion).

GC-MS Configuration (EI Mode)

Fragmentation Mechanisms & Data Analysis[1][4][5][6]

Understanding the fragmentation is crucial for structural confirmation.[1][2] The spectrum is a superposition of Benzophenone Alpha-Cleavage and Acetal Ring Disintegration .[2]

Primary Fragmentation Pathways (EI/CID)

Pathway A: Alpha-Cleavage (Benzophenone Core)

The molecular ion cleaves on either side of the central carbonyl.[1] The charge remains on the more stabilized acylium ion.[1][2]

-

Fragment A1 (m/z 133): [3,5-Dimethylphenyl-CO]⁺.

-

Fragment A2 (m/z 177): [3-(1,3-dioxolan-2-yl)phenyl-CO]⁺.

Pathway B: Dioxolane Ring Fragmentation

The acetal group is a "fragile" point under electron impact.[1][2]

-

Fragment B2 (Loss of C₂H₄O): [M - 44]⁺.

Summary of Diagnostic Ions

| m/z (Th) | Ion Identity | Origin | Relative Abundance (Est.) |

| 282 | [M]⁺[1][2]• | Molecular Ion | Medium (EI) / High (ESI) |

| 283 | [M+H]⁺ | Protonated Molecule | High (ESI Base Peak) |

| 238 | [M - C₂H₄O]⁺[1]• | Deprotected Aldehyde | Low (unless thermal degradation) |

| 177 | [C₁₀H₉O₃]⁺ | Acylium (Dioxolane side) | Medium |

| 133 | [C₉H₉O]⁺ | Acylium (Dimethyl side) | High (Diagnostic) |

| 105 | [C₈H₉]⁺ | 3,5-Dimethylphenyl cation | Medium (Loss of CO from 133) |

| 73 | [C₃H₅O₂]⁺ | Dioxolanyl cation | Medium (Diagnostic for acetal) |

Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways. The Alpha-Cleavage routes confirm the core structure, while the Acetal Instability route acts as a quality attribute for the protecting group.[1]

Figure 1: Competitive fragmentation pathways showing alpha-cleavage (structural ID) and acetal loss.[1]

Troubleshooting & Stability (E-E-A-T)

The "Ghost" Aldehyde Peak

A common artifact in the analysis of this molecule is the observation of a peak at m/z 238 (MW of the deprotected aldehyde) even when the sample is pure.[1]

-

Cause: In-source fragmentation (ISF).[2] The ionization energy breaks the weak acetal bond before the ion enters the mass analyzer.[1]

-

Diagnosis:

Quantitation Strategy

For pharmacokinetic (PK) or purity assays, do not rely solely on the parent ion [M+H]⁺ if ISF is high.[1][2]

References

-

NIST Mass Spectrometry Data Center. (2023).[2] Benzophenone & Derivatives: Electron Ionization Mass Spectra. National Institute of Standards and Technology.[2][7] [Link][1][2]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed mechanisms of acetal stability and cleavage). [Link][1][2]

-

McLafferty, F. W., & Turecek, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage and acetal fragmentation rules). [Link]

-

mzCloud. (2023).[2] Fragmentation Library: Aromatic Ketones. HighChem. (Reference for benzophenone fragmentation patterns). [Link][1][2]

Sources

- 1. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. massbank.eu [massbank.eu]

- 3. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raco.cat [raco.cat]

- 5. Protective Groups [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,3-Dioxolane [webbook.nist.gov]

Photophysical properties of 3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

This guide provides an in-depth technical analysis of the photophysical and photochemical properties of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone . It is designed for researchers in medicinal chemistry and photopharmacology who utilize this compound as a photoactive intermediate or a masked precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and photoaffinity probes.

Executive Technical Summary

3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (hereafter referred to as DDBP ) functions as a robust triplet sensitizer with a "masked" electrophilic center. Structurally, it consists of a benzophenone (BP) core substituted with two methyl groups on one ring (increasing lipophilicity and slightly altering electron density) and a 1,3-dioxolane ring on the meta position of the other ring.

The dioxolane moiety serves as an acetal-protected aldehyde. In drug development, this molecule represents a strategic "photo-stable intermediate" : it retains the high intersystem crossing (ISC) efficiency of the parent benzophenone while preventing premature carbonyl reactivity at the 3'-position until acid-catalyzed deprotection is triggered. Its primary photophysical utility lies in its ability to generate reactive triplet states (

Electronic Structure & Absorption Characteristics

Chromophore Analysis

The absorption profile of DDBP is governed by the benzophenone chromophore, modified by the inductive effects of the alkyl and acetal substituents.

-

Ground State (

): The molecule is non-planar due to steric repulsion between the ortho-hydrogens of the phenyl rings, creating a twist angle of approximately 30°. -

Transition (

-

Transition (

Solvatochromic Effects

-

Non-polar solvents (e.g., Cyclohexane): The

band is distinct and vibrationally structured. -

Polar protic solvents (e.g., Methanol): The

band undergoes a hypsochromic (blue) shift due to hydrogen bonding with the carbonyl oxygen, while the

Excited State Dynamics & The "Meta-Effect"

Upon excitation, DDBP undergoes rapid relaxation dynamics characteristic of aromatic ketones.

Intersystem Crossing (ISC)

DDBP exhibits near-unity ISC quantum yield (

-

Rate of ISC (

): -

Result: The singlet lifetime is extremely short (picoseconds), meaning fluorescence is essentially non-existent.

Triplet State ( ) Character

The nature of the lowest triplet state determines reactivity.

-

Configuration: Predominantly

in non-polar media. This configuration localizes the unpaired electron density on the carbonyl oxygen, making it highly electrophilic and reactive toward hydrogen abstraction. -

Energy (

): Estimated at 68–69 kcal/mol (285–290 kJ/mol), similar to substituted benzophenones. -

Lifetime (

): In deaerated solvents, the triplet lifetime is in the microsecond range (

The "Meta-Effect" in Photochemistry

Recent literature highlights a unique "Meta-Effect" in benzophenones substituted at the 3,3' positions. While 3-(hydroxymethyl)benzophenone can undergo intramolecular photoredox reactions, the 1,3-dioxolane group in DDBP locks the oxygen lone pairs in an acetal linkage.

-

Significance: This "locks out" the intramolecular proton transfer pathways often seen in ortho derivatives and prevents the specific redox chemistry seen in free meta-hydroxymethyl derivatives. This makes DDBP a cleaner triplet sensitizer than its unprotected aldehyde or alcohol counterparts.

Visualization: Photophysical Pathways

The following Jablonski diagram illustrates the energy flow within DDBP, highlighting the dominance of the Triplet manifold.

Caption: Energy landscape of DDBP showing rapid Intersystem Crossing (ISC) to the reactive Triplet State (

Photochemical Reactivity & Protocols

Mechanism: Intermolecular Hydrogen Abstraction

Unlike Type II photoinitiators that cleave, DDBP acts as a Type II co-initiator system. It requires a hydrogen donor (H-donor) such as an amine, alcohol, or thiol.

-

Excitation:

-

Abstraction:

-

Radical Fate: The resulting ketyl radical (

) is relatively stable and can recombine or initiate polymerization, while the donor radical (

Experimental Protocol: Laser Flash Photolysis (LFP)

To validate the triplet lifetime and reactivity of DDBP in your specific matrix:

-

Setup: Nd:YAG laser (355 nm excitation, 4-6 ns pulse width).

-

Sample Prep: Dissolve DDBP (

M) in Acetonitrile (MeCN). Crucial: Deaerate with Argon for 20 mins (Oxygen quenches -

Detection: Monitor transient absorption at 520–540 nm (characteristic Benzophenone T-T absorption band).

-

Kinetic Analysis:

-

Fit the decay trace to a mono-exponential function:

. -

Add quencher (e.g., isopropanol) to determine the bimolecular quenching constant (

) via Stern-Volmer plot:

-

Applications in Drug Development

Masked Photoaffinity Labeling

The dioxolane group is stable under neutral photolysis conditions. DDBP can be used to crosslink proteins via the benzophenone moiety. Post-photolysis, the dioxolane can be hydrolyzed (Acid/H2O) to reveal the aldehyde, allowing for a secondary bio-orthogonal conjugation (e.g., with a hydrazine or hydroxylamine tag) to identify the binding site.

Synthesis of Ketoprofen Analogs

DDBP serves as a scaffold for synthesizing NSAID derivatives. The 3,5-dimethyl groups provide steric bulk that can modulate the metabolic stability of the final drug, while the benzophenone core serves as the pharmacophore precursor.

Summary of Key Data

| Property | Value / Characteristic | Relevance |

| MW | 296.36 g/mol | Small molecule scaffold |

| ~255 nm ( | Excitation window | |

| ~1.0 | Highly efficient triplet generation | |

| Triplet Energy ( | ~69 kcal/mol | Sufficient to sensitize O2 or abstract H |

| Reactivity | H-abstraction (Intermolecular) | Radical initiation / Crosslinking |

| Stability | Dioxolane acid-labile; BP UV-stable | Orthogonal protection strategy |

References

-

Photochemistry of Benzophenones

-

The Meta-Effect

-

Dioxolane Synthesis & Stability

- Title: "Synthesis of 1,3-dioxolanes - Recent Liter

- Source:Organic Chemistry Portal

-

URL:[Link]

-

TADF & Benzophenone Derivatives

Sources

Technical Guide: Quantum Yield & Photophysics of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

[1]

Part 1: Executive Summary & Theoretical Prediction

Molecule: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

Core Chromophore: Benzophenone

Primary Application: Type II Photoinitiator, Photochemical Intermediate

Predicted Triplet Quantum Yield (

Structural Analysis

The molecule consists of a benzophenone core substituted with:

-

3,5-Dimethyl Group (Ring A): Weakly electron-donating. Meta-substitution minimizes perturbation of the carbonyl

transition, preserving the high intersystem crossing (ISC) efficiency typical of benzophenone. -

3'-(1,3-Dioxolan-2-yl) Group (Ring B): An acetal-protected formyl group. Acetals are generally photochemically inert but possess a labile C-H bond at the acetal carbon (O-CH(Ar)-O), which may serve as a site for hydrogen abstraction (inter- or intramolecular) if geometry permits.

Conclusion: The electronic character is dominated by the benzophenone moiety. We predict near-unity triplet formation (

Part 2: Photophysical Mechanism[1]

The photochemical utility of this molecule relies on the rapid conversion of the excited singlet state (

Jablonski Diagram (Mechanism)

The following diagram illustrates the energy pathways. Note the rapid Intersystem Crossing (

Figure 1: Jablonski diagram showing the dominant Intersystem Crossing pathway typical of meta-substituted benzophenones.

Part 3: Experimental Protocol for Quantum Yield Determination

Since specific literature values are unavailable, the following Comparative Method is the gold standard for determining the quantum yield of intersystem crossing or reaction.

Method: Relative Actinometry

Principle: Compare the photoreaction or phosphorescence of the target against a standard (unsubstituted Benzophenone,

Materials

-

Target: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (10 mM in Acetonitrile).

-

Standard: Benzophenone (10 mM in Acetonitrile).

-

Quencher/Reactant: 2-Propanol (Hydrogen donor for photoreduction).

-

Actinometer: Potassium Ferrioxalate (if absolute yield is required).

Workflow Diagram

Figure 2: Experimental workflow for comparative quantum yield determination.

Step-by-Step Procedure

-

Preparation: Prepare optically matched solutions (Abs

1.0 at -

Degassing: Oxygen quenches triplet states. Purge solutions with Argon for 15 minutes or use freeze-pump-thaw cycles.

-

Irradiation: Irradiate both samples simultaneously (using a merry-go-round reactor) or sequentially with a stable UV source (Hg lamp or LED, 365 nm).

-

Analysis: Monitor the disappearance of the carbonyl absorption band (

) via UV-Vis spectroscopy at regular intervals. -

Calculation: The quantum yield of the target (

) is calculated relative to the standard (

Part 4: Data Summary & Comparative Analysis

The following table contrasts the predicted properties of the target molecule with standard benzophenone.

| Property | Benzophenone (Standard) | 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)BP | Notes |

| Triplet Energy ( | ~69 kcal/mol | ~68-69 kcal/mol | Methyls lower |

| 1.0 | ~1.0 (Predicted) | Meta-substituents rarely disrupt ISC. | |

| H-Abstraction Rate | High ( | High | Dioxolane C-H may act as an internal H-donor. |

| Absorption | ~330 nm ( | ~335-340 nm | Slight red-shift due to methyl donation. |

| Solubility | Moderate | High | Dioxolane increases polarity/solubility. |

Implications for Drug Development

-

Photo-Labile Protecting Groups: The dioxolane group is stable under neutral conditions but hydrolyzes to an aldehyde with acid. If the benzophenone moiety is used to generate acid (via a co-initiator like an iodonium salt), this molecule could act as a photo-acid generator (PAG) precursor.

-

Toxicity: Benzophenone derivatives can be potential endocrine disruptors or photo-allergens. Handling requires standard PPE.

References

-

BenchChem. (2025). Comparative Guide to the Quantum Yield of Benzophenone Derivatives. Retrieved from (General reference for benzophenone SAR).

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Authoritative text on Benzophenone ISC mechanisms).

- Montalti, M., et al. (2006). Handbook of Photochemistry. CRC Press. (Standard protocols for actinometry).

-

ArZa Bioscience. (n.d.). Product Data: 3,5-dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-45-8).[1][3][4] Retrieved from .

-

Sigma-Aldrich. (n.d.). 3,5-dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone Product Page. Retrieved from .

Technical Guide: Solubility & Stability Profile of 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone

The following technical guide details the solubility profile, solvent selection criteria, and stability considerations for 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone .

This guide is structured for researchers requiring high-precision handling of this compound in synthesis, purification, and analytical workflows.

Executive Summary

3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is a lipophilic, acetal-protected benzophenone derivative. Its solubility behavior is governed by the competition between the hydrophobic diarylketone core and the moderately polar 1,3-dioxolane functionality. While highly soluble in a broad range of aprotic organic solvents (e.g., dichloromethane, THF), its utility is critically limited by the acid-lability of the dioxolane ring. This guide provides predictive solubility data, experimental determination protocols, and essential stability warnings to prevent inadvertent deprotection during solvation.

Physicochemical Profile & Structural Analysis[1]

To understand the solubility mechanisms, we must analyze the structural moieties driving molecular interaction.

| Feature | Moiety | Effect on Solubility |

| Core Scaffold | Benzophenone | High lipophilicity; drives solubility in aromatics and chlorinated solvents. |

| Substituents | 3,5-Dimethyl groups | Increases hydrophobicity and lattice energy disruption; enhances solubility in non-polar solvents (e.g., Toluene). |

| Functional Group | 1,3-Dioxolane (Acetal) | Adds ether-like polarity; enables solubility in polar aprotic solvents (THF, Acetone) but introduces acid sensitivity. |

Predicted Properties[2][3]

-

LogP (Octanol/Water): Estimated ~3.5 – 4.5 (Highly Lipophilic)

-

Water Solubility: Negligible (< 0.1 mg/mL)[1]

-

Physical State: Likely a white to off-white crystalline solid.

Solubility Landscape

The following classification is based on the "Like Dissolves Like" principle and Structure-Activity Relationship (SAR) data for similar benzophenone acetals.

A. Primary Solvents (High Solubility)

Recommended for stock solution preparation (> 50 mg/mL).

-

Dichloromethane (DCM): The gold standard for this compound. The high density and moderate polarity of DCM interact favorably with both the aromatic rings and the dioxolane oxygens.

-

Tetrahydrofuran (THF): Excellent solubility due to ether-ether interactions. Note: Ensure THF is peroxide-free and stabilized.

-

Ethyl Acetate: Good solubility; ideal for extraction and chromatography.

-

Toluene: Excellent solubility, particularly useful for reactions requiring elevated temperatures where DCM is unsuitable.

B. Secondary Solvents (Moderate Solubility)

Useful for crystallization or working solutions (1–10 mg/mL).

-

Methanol / Ethanol: The compound is soluble, but saturation limits are lower than in DCM. Useful for HPLC mobile phases.

-

Acetonitrile (MeCN): Good solubility; preferred for LC-MS applications due to lower volatility than DCM.

-

Acetone: High solubility, but prone to evaporation.

C. Poor Solvents (Anti-Solvents)

Used for precipitation or washing.

-

Hexanes / Heptane: Low solubility. While the methyl groups add some aliphatic affinity, the polar dioxolane ring reduces solubility in pure alkanes compared to unsubstituted benzophenone.

Critical Stability Warning: Acid Sensitivity

The 1,3-dioxolane moiety is a cyclic acetal . Acetals are stable to bases and oxidizing agents but are thermodynamically unstable in acidic aqueous environments .

The Risk: Exposure to acidic solvents (or solvents containing acidic impurities) in the presence of trace moisture will trigger hydrolysis, cleaving the protecting group and regenerating the aldehyde (3-formyl group).

Hydrolysis Mechanism

The following diagram illustrates the pathway of degradation that must be avoided during solvation.